CYP2B4 Inhibition: 1-Benzylimidazole vs. 4-CPI and 1-Phenylimidazole
In a head-to-head comparison of six imidazole inhibitors against CYP2B4, 1-benzylimidazole (1-BI) demonstrated the most potent enzyme inhibition with an IC50 of 0.1 μM, the lowest value among all tested compounds [1]. The rank order of inhibition potency was 1-BI < 4-CPI < 1-CPI < 4-PI < BEI < 1-PI, with 1-BI exhibiting 24-fold greater potency than 1-PI (2.4 μM). The dissociation constant (KD) for 1-BI binding was 0.3 μM, also the lowest in the series [1].
| Evidence Dimension | CYP2B4 enzyme inhibition IC50 (μM) |
|---|---|
| Target Compound Data | IC50 = 0.1 μM, KD = 0.3 μM |
| Comparator Or Baseline | 4-CPI (IC50 = 0.2 μM, KD = 0.5 μM); 1-CPI (IC50 = 0.4 μM); 4-PI (IC50 = 0.8 μM); BEI (IC50 = 1.7 μM); 1-PI (IC50 = 2.4 μM) |
| Quantified Difference | 1-BI is 2-fold more potent than 4-CPI; 24-fold more potent than 1-PI |
| Conditions | Isothermal titration calorimetry (ITC) with monomeric CYP2B4 at 25°C; type II spectral binding assay |
Why This Matters
Researchers requiring maximum CYP2B4 inhibition sensitivity in biochemical assays should prioritize 1-BI over 1-phenylimidazole (1-PI) or 4-phenylimidazole (4-PI), as the benzyl substitution at N1 yields the highest potency in this enzyme class.
- [1] Muralidhara, B.K., et al. Conformational flexibility of mammalian cytochrome P450 2B4 in binding imidazole inhibitors with different ring chemistry and side chains: Solution thermodynamics and molecular modeling. J. Biol. Chem. 2006, 281(12), 8051-8061. View Source
